Product packaging for 2-(2-Fluoroethoxy)ethanol(Cat. No.:CAS No. 373-22-8)

2-(2-Fluoroethoxy)ethanol

Cat. No.: B1594925
CAS No.: 373-22-8
M. Wt: 108.11 g/mol
InChI Key: AIQHGORLUMRDSE-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Compounds

Fluorinated organic compounds are characterized by the presence of one or more carbon-fluorine bonds, the strongest single bond in organic chemistry. nih.gov This exceptional bond strength imparts high thermal and oxidative stability to fluorinated molecules. lew.ro The introduction of fluorine, the most electronegative element, dramatically alters the electronic properties, conformation, and reactivity of an organic scaffold. numberanalytics.com These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making fluorinated compounds highly valuable in pharmaceutical and agrochemical development. lew.roacs.org It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com

2-(2-Fluoroethoxy)ethanol, with its terminal fluoroethyl group, represents a specific class of fluorinated ethers. Unlike more complex fluorinated structures, its relatively simple architecture provides a valuable platform for fundamental studies into the effects of fluoroalkylation on physicochemical properties such as solubility and hydrogen bonding. The presence of both an ether linkage and a hydroxyl group offers multiple sites for further chemical modification, rendering it a versatile building block in organic synthesis.

Significance of Fluoroethoxy Moieties in Contemporary Chemical Science

The fluoroethoxy moiety, specifically the 2-fluoroethoxy group found in this compound, is a key structural motif in contemporary chemical science, particularly in the development of therapeutic agents and imaging probes. The replacement of a more common methoxy (B1213986) or ethoxy group with a fluoroethoxy group is a common strategy in medicinal chemistry for several reasons:

Enhanced Metabolic Stability: Fluorination at the terminal position of an alkoxy chain can block or slow down metabolic degradation by cytochrome P450 enzymes, a common pathway for drug metabolism. vulcanchem.com This can lead to improved pharmacokinetic profiles.

Modulation of Physicochemical Properties: The introduction of fluorine alters the molecule's lipophilicity and electronic distribution. vulcanchem.com This can influence a compound's solubility, permeability across biological membranes, and binding interactions with target proteins. solubilityofthings.com For instance, the replacement of a methoxy group with a 2-fluoroethoxy group has been shown to, in many cases, maintain or slightly increase binding affinity for dopamine (B1211576) D3 receptors. nih.gov

Prosthetic Group for PET Radiotracers: The 2-[¹⁸F]fluoroethoxy group is a widely used moiety in the development of radiotracers for Positron Emission Tomography (PET) imaging. wikipedia.orgnih.gov The parent compound, this compound, can be labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) to create [¹⁸F]2-fluoroethanol, which can then be used as a nucleophile to synthesize a wide range of PET tracers. nih.govsnmjournals.org These tracers are invaluable tools for visualizing and quantifying biological processes in vivo, aiding in the diagnosis of diseases like cancer and Alzheimer's. researchgate.netmdpi.com

Research has demonstrated the utility of the fluoroethoxy group in various contexts. For example, fluoroethoxy-substituted piperidine (B6355638) and piperazine (B1678402) derivatives have shown high affinity and selectivity as inhibitors for the vesicular monoamine transporter-2 (VMAT2), a target for treating psychostimulant abuse. researchgate.net Similarly, a 2-fluoroethoxy derivative of a quinoline (B57606) compound was identified as a potential candidate for ¹⁸F-labeling for PET imaging of phosphodiesterase 5 (PDE5). mdpi.com

Overview of Current Research Trajectories and Emerging Knowledge Gaps

Current research involving this compound and related structures is primarily focused on their application as building blocks for more complex functional molecules. The synthesis of derivatives for PET imaging remains a major driver of research. snmjournals.orgresearchgate.net For instance, [¹⁸F]PI-2014, a PET tracer for detecting aggregated tau protein in Alzheimer's disease, incorporates a 2-(4-(2-fluoroethoxy)piperidin-1-yl) moiety. researchgate.net

However, despite its utility as a synthetic precursor, there are knowledge gaps concerning the fundamental properties and broader applications of this compound itself. While physicochemical data is available, more in-depth studies on its conformational analysis, solvent properties, and reactivity in a wider range of chemical transformations are needed. Furthermore, while its role as a precursor in medicinal chemistry is established, its own biological activity profile is not extensively characterized in the public domain.

Future research could explore the development of new, more efficient synthetic routes to this compound and its derivatives. Investigating its potential in materials science, for example as a component in the synthesis of fluorinated polymers or liquid crystals, could open new avenues of application. A deeper understanding of its metabolic fate and toxicological profile, beyond what is known from its use as a precursor, would also be beneficial for assessing any potential environmental or health impacts.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 373-22-8
Molecular Formula C4H9FO2
Molecular Weight 108.11 g/mol
Boiling Point 159.7°C at 760 mmHg
Density 1.04 g/cm³
Flash Point 82.4°C
Vapor Pressure 0.867 mmHg at 25°C
LogP -0.03520

Source: lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9FO2 B1594925 2-(2-Fluoroethoxy)ethanol CAS No. 373-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoroethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO2/c5-1-3-7-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQHGORLUMRDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190748
Record name Ethanol, 2-(beta-fluoroethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-22-8
Record name Ethanol, 2-(beta-fluoroethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(beta-fluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluoroethoxy)ethan-1-ol
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Advanced Synthetic Methodologies for 2 2 Fluoroethoxy Ethanol and Its Derivatives

Strategic Preparative Routes to 2-(2-Fluoroethoxy)ethanol

The synthesis of this compound can be achieved through several strategic pathways, each offering distinct advantages in terms of efficiency, scalability, and precursor availability.

Synthesis via Fluoroalkylation and Etherification Reactions

A primary route to this compound involves the formation of an ether linkage, a process that can be accomplished through various etherification strategies. The Williamson ether synthesis, a classical and reliable method, can be adapted for this purpose. This typically involves the reaction of an alkali metal salt of ethylene (B1197577) glycol with a fluoroethylating agent, such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate.

Alternatively, a more direct approach involves the reaction of 2-fluoroethanol (B46154) with ethylene oxide. fluorine1.ru This reaction, catalyzed by an acid or base, proceeds via the opening of the epoxide ring by the fluorinated alcohol. For instance, heating a mixture of 2-fluoroethanol and ethylene oxide has been reported to produce the target compound, ethylene glycol 2-fluoroethyl ether. fluorine1.ru

Another significant strategy involves the late-stage introduction of the fluorine atom. In this pathway, a precursor alcohol containing a hydroxyl group, such as 2-(2-hydroxyethoxy)ethanol, is converted to its fluoro-derivative. This transformation is commonly achieved using specialized fluorinating agents. Diethylaminosulfur trifluoride (DAST) is a prominent reagent for this type of deoxofluorination, effectively converting hydroxyl groups to fluoro groups under relatively mild conditions. nih.gov

Precursor Chemistry: Utilization of Halogenated Analogs (e.g., 2-(2-Chloroethoxy)ethanol) in Synthesis

The use of readily available halogenated precursors, particularly 2-(2-Chloroethoxy)ethanol, represents a cost-effective and common synthetic strategy. google.comchemicalbook.com This approach leverages the chloro-analogue as a stable and reactive intermediate that can be converted to the desired fluoro-compound through a nucleophilic halogen exchange (Halex) reaction.

In a typical procedure, 2-(2-Chloroethoxy)ethanol is used as a building block in O-alkylation reactions to introduce the 2-(2-chloroethoxy)ethyl moiety onto a substrate. nih.govnih.gov The resulting chloro-intermediate is then subjected to fluorination. Reagents such as cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) are effective for this transformation, displacing the chloride ion with fluoride. nih.govresearchgate.net The choice of fluorinating agent and reaction conditions, such as solvent and temperature, is critical for achieving high conversion rates and minimizing side reactions. For example, conducting the reaction with CsF in tert-butanol (B103910) at elevated temperatures has been shown to provide higher yields compared to other solvents like acetonitrile (B52724). researchgate.net

The table below summarizes findings from various studies on the synthesis involving halogenated precursors.

PrecursorReagent(s)ConditionsKey FindingsReference(s)
2-(2-Chloroethoxy)ethanolK₂CO₃, DMF100 °C, overnightUsed to O-alkylate a phenolic hydroxyl group, forming a chloro-intermediate prior to fluorination. nih.gov
Hydroxy-PEGylated intermediateDAST, CH₂Cl₂0 °CSuccessful conversion of the terminal hydroxyl group of a 2-(2-hydroxyethoxy)ethyl moiety to a fluoro group. nih.gov
Tosylated alcohol intermediateTetrabutylammonium fluoride (TBAF)-Displacement of a tosylate group with fluoride to yield the fluoro-derivative in good overall yield. nih.gov
4-hydroxybenzaldehyde2-(2-chloroethoxy)ethanol, K₂CO₃, DMF100 °C, overnightInitial O-alkylation to form a chloro-intermediate, which is subsequently tosylated and fluorinated. researchgate.net

Exploration of Direct Fluorination Techniques

Direct fluorination using elemental fluorine (F₂) is a powerful method for synthesizing fluorinated compounds but presents significant challenges due to the high reactivity of fluorine gas. fluorine1.ru This reactivity can lead to non-selective reactions and degradation of the starting material, often resulting in low yields of the desired product. fluorine1.ru Consequently, its application for the targeted synthesis of this compound is limited and requires highly specialized equipment and conditions to control the reaction. fluorine1.ruresearchgate.net

A more controlled and widely used approach for introducing fluorine is through the use of nucleophilic fluorinating agents on activated precursors, as detailed in the previous section. Another category of "direct" fluorination in a broader sense involves electrophilic fluorinating reagents. However, for a simple aliphatic alcohol like 2-(2-ethoxy)ethanol, converting the hydroxyl group to a good leaving group (like a tosylate) followed by nucleophilic substitution with a fluoride source (e.g., TBAF) is generally a more practical and selective method than attempting direct fluorination on the C-H bonds or using elemental fluorine. nih.gov

Synthesis of Complex Chemical Entities Incorporating this compound Moieties

The unique physicochemical properties imparted by the 2-fluoroethoxy group make this compound an attractive building block for creating more complex molecules with tailored functions. ontosight.ai

Derivatization via O-Alkylation and Esterification Pathways

The terminal hydroxyl group of this compound serves as a versatile handle for further chemical modification through O-alkylation and esterification.

O-Alkylation: This process involves the formation of an ether bond at the terminal oxygen. The reaction is typically carried out by first deprotonating the alcohol with a base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or tosylate. researchgate.net This pathway allows for the extension of the carbon chain or the introduction of new functional groups. The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often being used to facilitate the reaction. rsc.org

Esterification: Esters can be readily prepared by reacting this compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides or acid anhydrides. rsc.org When using a carboxylic acid, the reaction is typically catalyzed by a strong acid (Fischer esterification) or conducted in the presence of a coupling agent. The use of acyl chlorides provides a more vigorous and often irreversible reaction. These esterification reactions are fundamental for incorporating the fluoroethoxy moiety into molecules like rhodamine B derivatives, which have been investigated as imaging agents. rsc.org

The following table outlines representative derivatization reactions.

Reaction TypeReactant(s)Catalyst/ConditionsProduct TypeReference(s)
O-AlkylationAlkyl Halide (R-X)Base (e.g., K₂CO₃, NaH), DMFEther (FCH₂CH₂OCH₂CH₂OR) researchgate.net
EsterificationCarboxylic Acid (R-COOH)Acid catalyst or coupling agentEster (FCH₂CH₂OCH₂CH₂OC(O)R) rsc.orgorganic-chemistry.org
EsterificationAcyl Chloride (R-COCl)Base (e.g., pyridine (B92270), Et₃N)Ester (FCH₂CH₂OCH₂CH₂OC(O)R) rsc.org

Integration into Novel Fluorinated Polymers and Specialized Materials

The presence of both a fluorine atom and a reactive hydroxyl group makes this compound a valuable monomer for the synthesis of advanced fluorinated polymers. ontosight.aiontosight.ai The incorporation of this moiety can enhance properties such as thermal stability, chemical resistance, and ionic conductivity.

These polymers are synthesized by leveraging the hydroxyl group as a point of attachment or polymerization. For example, it can be used to create fluorinated polyethers or polyesters. Derivatives of this compound have been identified as potential candidates for electrolyte additives in lithium-ion batteries, where the electron-withdrawing nature of fluorine can improve ionic conductivity. Furthermore, the compound serves as a building block for fluorinated materials with applications in biomedicine and agrochemicals. ontosight.aiontosight.ai The synthesis of these materials often involves polymerization reactions where the fluoro-alcohol is a key precursor, contributing to the final material's unique properties. clemson.edu

Radiosynthesis of Isotopically Labeled this compound Moieties for Positron Emission Tomography (PET)

The integration of the this compound moiety, and more specifically its 18F-labeled counterpart, into molecules for Positron Emission Tomography (PET) has led to the development of numerous valuable radiotracers. The favorable in vivo properties conferred by the fluoroethoxy group, such as improved metabolic stability and suitable pharmacokinetics, have driven extensive research into efficient and reliable methods for its radiosynthesis. The short half-life of fluorine-18 (B77423) (approximately 110 minutes) necessitates rapid, high-yield, and high-purity synthetic procedures, which has spurred advancements in both labeling chemistry and automation technology.

[18F]Fluoroethoxy Group Labeling Strategies

The introduction of the [18F]fluoroethoxy group into a target molecule is a critical step in the synthesis of many PET radiotracers. Strategies for this transformation have evolved to enhance radiochemical yield (RCY), purity, and applicability to a diverse range of molecular scaffolds. These methods can be broadly categorized into two main approaches: direct fluoroalkoxylation using a pre-synthesized [18F]fluoroalkoxy synthon, and more commonly, a two-step sequence involving the initial radiofluorination of a precursor followed by its attachment to the target molecule.

Direct Nucleophilic Substitution with [18F]2-Fluoroethanol:

A straightforward strategy involves the initial synthesis of [18F]2-fluoroethanol ([18F]FEtOH), which can then be used as a nucleophilic building block. An efficient one-step method for producing [18F]FEtOH involves the reaction of tetra-n-butylammonium [18F]fluoride (n-Bu₄N[¹⁸F]F) with ethylene carbonate. snmjournals.org This method can produce [18F]FEtOH in high decay-corrected yields of over 85% within 60 minutes. snmjournals.org The resulting [18F]FEtOH can then be coupled with various electrophiles to form the desired [18F]fluoroethoxylated product. For instance, it has been successfully used to synthesize 1-(2-[¹⁸F]fluoroethoxy)-4-nitrobenzene and 2-[¹⁸F]fluoroethyl 4-fluorobenzoate (B1226621) by reaction with 1-fluoro-4-nitrobenzene (B44160) and 4-fluorobenzoyl chloride, respectively. snmjournals.org This approach is advantageous as it provides a versatile [¹⁸F]fluoroethoxylating agent from a simple, high-yield initial reaction.

Prosthetic Group Labeling:

The most prevalent strategy for introducing the [18F]fluoroethoxy group is through a prosthetic group or "synthon" approach. This involves the radiofluorination of a small molecule containing a leaving group (such as tosylate or mesylate) on an ethyl or poly(ethylene glycol) (PEG) chain. The resulting [18F]fluoroethoxy-containing synthon is then conjugated to the target molecule. This multi-step approach is highly modular and widely applicable.

The key initial step is a nucleophilic substitution reaction where activated, no-carrier-added [¹⁸F]fluoride displaces a good leaving group. The [¹⁸F]fluoride is typically activated by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate (K₂CO₃). frontiersin.orgfz-juelich.de The water is then carefully removed through azeotropic distillation with acetonitrile to enhance the nucleophilicity of the fluoride ion. frontiersin.orgfz-juelich.de

Commonly used precursors for this reaction include di-tosylated or di-mesylated ethylene glycol derivatives. For example, 2-(2-tosyloxyethoxy)ethyl tosylate is a frequent starting point. The reaction with [¹⁸F]fluoride yields [¹⁸F]2-(2-fluoroethoxy)ethyl tosylate ([¹⁸F]FETos), a versatile synthon that can be subsequently used to alkylate phenols, amines, or thiols on a target molecule. acs.org Similarly, mesylate precursors are also effective, as demonstrated in the synthesis of an [¹⁸F]-labeled PEG-azide prosthetic group, 1-azido-2-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)ethane, starting from its corresponding mesylate precursor. mdpi.comnih.gov

This prosthetic group strategy has been employed for the synthesis of numerous PET tracers. For instance, the tracer [¹⁸F]AV-45 (Florbetapir) is synthesized by reacting a pyridinole precursor with 2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethyl tosylate. nih.gov Another example is the development of PARP1 inhibitors, where an [¹⁸F]-labeled trans-cyclooctene (B1233481) (TCO) prosthetic group was synthesized from a tosylate precursor and then conjugated to a tetrazine-modified drug scaffold via click chemistry. nih.govharvard.edu Bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), represent a powerful method for the final conjugation step, offering high selectivity and rapid reaction rates under mild conditions. mdpi.comacs.org

Table 1: Research Findings on [18F]Fluoroethoxy Group Labeling Strategies

Tracer/Prosthetic Group Labeling Strategy Precursor Key Reagents Radiochemical Yield (Decay-Corrected) Reference
[18F]2-Fluoroethanol ([18F]FEtOH) Direct synthesis of synthon Ethylene carbonate n-Bu₄N[¹⁸F]F > 85% snmjournals.org
[18F]AV-45 Prosthetic group (tosylate) N-Boc-ditosylylated precursor K[¹⁸F]F/K₂₂₂ 50.1 ± 7.9% nih.gov
[18F]BCPP-EF Prosthetic group (tosylate) 2-(2-Tosyloxyethoxy)ethyl tosylate K[¹⁸F]F/K₂₂₂/K₂CO₃ Good frontiersin.orgscilit.com
1-azido-2-(2-(2-18F-fluoroethoxy)ethoxy)ethane Prosthetic group (tosylate) 1-azido-2-(2-(2-tosyloxyethoxy)ethoxy)ethane [¹⁸F]F⁻/nBu₄NHCO₃ 44.7 ± 7.8% nih.gov
[18F]F-PEG-EE Prosthetic group (mesylate) + Click Chemistry 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl methanesulfonate K[¹⁸F]F/K₂₂₂/K₂CO₃ 19% mdpi.com
[18F]SFETGMB Prosthetic group (click chemistry) 1-azido-2-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)ethane Click reaction 21.5 ± 3.4% nih.gov
Development of Automated Radiochemical Synthesis Platforms

The constraints of short isotopic half-lives, the need for high radioactivity levels for clinical studies, and the stringent requirements of Good Manufacturing Practice (GMP) have made the automation of PET radiochemistry essential. fz-juelich.dersc.org Automated synthesis platforms provide crucial advantages, including enhanced reproducibility, improved operator safety by minimizing radiation exposure, and streamlined production that complies with regulatory standards. rsc.orgresearchgate.net

Commercially available cassette-based synthesizers are now widely adopted in both research and clinical production facilities. rsc.org These platforms, such as the GE TRACERlab and FASTlab series, and the Trasis AllInOne (AIO) module, utilize pre-sterilized, disposable cassettes that contain all the necessary reagents and fluid pathways for a specific synthesis. frontiersin.orgresearchgate.net This "plug-and-play" approach simplifies the production process, reduces the risk of cross-contamination, and facilitates the rapid, on-demand synthesis of different tracers. harvard.edu

The automated synthesis of tracers containing the 2-(2-[¹⁸F]fluoroethoxy)ethanol moiety is well-established. For example, a fully automated, two-step synthesis of [¹⁸F]BCPP-EF has been developed on a GE TRACERlab FXFN module. frontiersin.org The process involves the automated trapping of cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge, elution into the reactor, azeotropic drying with the K₂₂₂/K₂CO₃ complex, reaction with the tosylate precursor, and subsequent purification steps. frontiersin.org Similarly, the synthesis of [¹⁸F]AV-45 has been successfully automated, incorporating a simplified solid-phase extraction (SPE) purification that avoids the need for a more complex and time-consuming HPLC purification, making it highly suitable for routine clinical production. nih.gov

Beyond established commercial systems, research continues into novel automation platforms to further increase throughput and efficiency. The ELIXYS system is a three-reactor, high-pressure radiosynthesizer designed for flexibility, allowing users to develop and automate new protocols without requiring hardware modifications for each tracer. escholarship.org Another cutting-edge development is the use of robotic, droplet-based microfluidic platforms. nih.gov These systems can perform dozens of reactions in parallel on a microliter scale, dramatically accelerating the optimization of reaction conditions (e.g., precursor concentration, temperature, time) from weeks or months to a single morning. nih.gov While still primarily a research tool, this technology points towards a future of high-throughput radiochemistry development that can rapidly translate new tracers from discovery to clinical application. nih.gov The development of specialized platforms, such as automated electrochemical synthesizers, is also expanding the toolbox for creating novel tracers that are inaccessible by traditional methods. plos.org

Table 2: Examples of Automated Synthesis Platforms and Associated Tracers

Platform Tracer Automation Approach Key Features Reference
GE TRACERlab FXFN [18F]BCPP-EF Cassette-based, fully automated Straightforward chemistry, good yields, high purity, suitable for clinical use. frontiersin.org
Automated Nucleophilic Fluorination Module [18F]AV-45 Automated module with SPE purification Fast synthesis (~50 min), avoids HPLC, high radiochemical purity (>95%). nih.gov
GE FASTlab / Trasis AIO General [18F] Tracers Cassette-based GMP compliant, reproducible, high radiation safety, widely adopted for clinical production. rsc.orgresearchgate.net
ELIXYS General [18F] Tracers Three-reactor, high-pressure Flexible, no hardware reconfiguration needed for different tracers, aids development. escholarship.org
Droplet Radiochemistry Robot [18F]Fallypride, [18F]FBnTP High-throughput, microfluidic Parallel synthesis (up to 64 reactions), rapid optimization of conditions. nih.gov
TRACERLab FXF-N [18F]F-PEG₆-IPQA Automated initial fluorination step Used for the key radiofluorination step in a multi-step manual synthesis. nih.gov

Mechanistic Insights into the Toxicological Profile of 2 2 Fluoroethoxy Ethanol

Metabolic Pathways Leading to Formation of Fluoroacetate (B1212596) Precursors

The toxicity of many fluorinated compounds is not inherent to the parent molecule but arises from their metabolic conversion into toxic substances, a phenomenon termed "lethal synthesis." nih.govunl.edu 2-(2-Fluoroethoxy)ethanol is believed to follow a metabolic pathway analogous to other simple fluoroethanols, ultimately leading to the formation of the highly toxic compound fluoroacetate. wikipedia.orgchemicalbook.com While direct metabolic studies on this compound are not extensively detailed in the public literature, the biotransformation of structurally similar fluoroethanols provides a strong model for its toxicological mechanism. wikipedia.orgnih.gov

The proposed metabolic cascade begins with the oxidation of the terminal alcohol group of this compound. This initial step is followed by further oxidation to yield 2-fluoroethoxyacetic acid. Subsequent cleavage of the ether bond is hypothesized to release fluoroacetate. This metabolic conversion is critical, as fluoroacetate is a well-documented precursor to a potent inhibitor of cellular respiration. nih.govquora.com Various fluorinated compounds, including some used as industrial chemicals and pesticides, are known to metabolize into fluoroacetate, highlighting a common pathway of toxicity. nih.gov

The process of "lethal synthesis" was first described by Peters in 1952 to explain the biotransformation of fluoroacetate into fluorocitrate. unl.edu This concept underscores that the toxicity arises from the metabolic creation of a harmful substance from a less toxic precursor. unl.edu

The initial and rate-limiting step in the metabolism of fluoroethanols is their oxidation, a reaction catalyzed by the enzyme alcohol dehydrogenase (ADH). wikipedia.orgchemicalbook.com ADH is a group of dehydrogenase enzymes present in many organisms, including humans, that facilitate the interconversion between alcohols and aldehydes or ketones. creative-enzymes.com In this specific biotransformation, ADH utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor to oxidize 2-fluoroethanol (B46154) to fluoroacetaldehyde (B75747). wikipedia.org This reaction is analogous to the metabolism of ethanol.

Yeast ADH, which is often used in enzymatic studies, is known to be most active with ethanol, with its activity decreasing as the size of the alcohol changes. However, it does act on a variety of primary alcohols. worthington-biochem.com Studies have identified fluoroethanol as a substrate and a competitive inhibitor for yeast alcohol dehydrogenase. creative-enzymes.comworthington-biochem.comnih.gov The oxidation of 2-fluoroethanol by ADH is a critical activation step, as the resulting fluoroacetaldehyde is then rapidly oxidized by aldehyde dehydrogenase to form fluoroacetate, the key toxic metabolite. wikipedia.org The toxicity of 2-fluoroethanol is directly dependent on its oxidation to fluoroacetate by tissue alcohol dehydrogenase. chemicalbook.com

EnzymeSubstrate(s)Product(s)Role in Toxicity Pathway
Alcohol Dehydrogenase (ADH) 2-Fluoroethanol, this compound (presumed)Fluoroacetaldehyde, 2-Fluoroethoxyacetaldehyde (presumed)Initiates the metabolic activation by oxidizing the fluoroethanol to an aldehyde. wikipedia.org
Aldehyde Dehydrogenase Fluoroacetaldehyde, 2-Fluoroethoxyacetaldehyde (presumed)Fluoroacetate, 2-Fluoroethoxyacetic acid (presumed)Converts the intermediate aldehyde to the corresponding carboxylic acid. wikipedia.org
Citrate (B86180) Synthase Fluoroacetyl-CoAFluorocitrateIncorporates the fluoroacetyl group into what becomes the TCA cycle inhibitor. ttuhsc.edu
Aconitase Citrate, Isocitrate(Inhibited by Fluorocitrate)The target enzyme for fluorocitrate, leading to the blockage of the TCA cycle. unl.eduontosight.ai

The blockade of aconitase leads to a significant accumulation of citrate within the mitochondria and cytoplasm. This buildup has several detrimental downstream effects, including a severe depletion of ATP, the primary energy currency of the cell. ontosight.ai The disruption of the TCA cycle effectively shuts down aerobic energy production, leading to cellular dysfunction and, ultimately, cell death, particularly in tissues with high energy demands. unl.eduontosight.ai

Role of Alcohol Dehydrogenase in Biotransformation of Fluoroethanols

Identification and Toxicological Implications of this compound as an Industrial Byproduct or Contaminant

This compound and its derivatives are utilized in various industrial and research applications, which raises the potential for their presence as byproducts or contaminants. The 2-(2-fluoroethoxy)ethoxy moiety is incorporated into molecules designed for specific purposes, such as PET (Positron Emission Tomography) radiotracers for imaging β-amyloid plaques in Alzheimer's disease research or for visualizing phosphodiesterase 2A (PDE2A). d-nb.inforesearchgate.netmdpi.comfrontiersin.org It is also used in the synthesis of chalcones with potential antiplasmodial activity and other specialized chemicals. mdpi.com

In these synthetic processes, this compound or its activated forms (e.g., 2-fluoroethyl tosylate) are used as starting materials or intermediates. mdpi.comresearchgate.net Incomplete reactions or side reactions during manufacturing can lead to the presence of residual this compound or related impurities in the final products. For example, the synthesis of Bis[2-(2-fluoroethoxy)ethoxy]methane involves the reaction of this compound with formaldehyde, and purification steps are necessary to remove unreacted starting materials.

The toxicological concern stems from the metabolic fate of these contaminants. If a product contaminated with this compound is administered or released into the environment, the contaminant can be metabolized to fluoroacetate, leading to the toxic effects described previously. chemicalbook.com Metabolism studies of some complex molecules containing the 2-[18F]fluoroethoxy group have shown the formation of polar radioactive metabolites, suggesting that the fluoroethoxy side chain can be cleaved in vivo. mdpi.com One study proposed that cytochrome P450 enzyme-induced degradation of a 2-[18F]fluoroethoxy side chain could lead to the formation of 2-[18F]fluoroethanol, which can then enter the brain and be further metabolized. mdpi.com

There is growing regulatory concern about the environmental persistence and potential toxicity of per- and polyfluoroalkyl substances (PFAS). service.gov.uk While this compound is not a classic PFAS, its fluorinated nature and potential to form toxic metabolites place it within a class of compounds requiring careful evaluation. A risk assessment for a related compound, perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid, ammonium (B1175870) salt, identified potential risks to the marine environment from its use in fluoropolymer production. service.gov.uk This highlights the potential for fluorinated ether alcohols and their derivatives to be present as industrial contaminants with significant toxicological and environmental implications.

Applications and Functionalization in Diverse Advanced Chemical Systems

Design and Development of Fluorinated Analogs in Pharmaceutical and Medicinal Chemistry

The introduction of fluoroethoxy groups is a well-established strategy in medicinal chemistry to modulate the properties of bioactive molecules. This functionalization can significantly influence a compound's interaction with biological targets, leading to improved therapeutic profiles.

The substitution of a molecule with a 2-fluoroethoxy group can have a profound and sometimes unpredictable effect on its biological activity. mdpi.com The position of the substitution and the number of fluorine atoms are critical factors. mdpi.com In a study exploring the antiplasmodial activity of chalcones, researchers synthesized and compared compounds with 2-fluoroethoxy groups against their 2,2,2-trifluoroethoxy analogs. mdpi.comnih.gov The results indicated that chalcones featuring the monofluoroethoxy group on the 1-phenyl ring generally exhibited more potent inhibitory effects on the growth of Plasmodium falciparum parasites than their trifluoro counterparts. mdpi.comnih.gov This suggests that the monofluoroethoxy group is often more effective than the trifluoroethoxy group for enhancing parasite growth inhibition in this class of compounds. mdpi.comnih.gov

The 2-fluoroethoxy group has been instrumental in developing selective ligands for G protein-coupled receptors, particularly dopamine (B1211576) receptors, which are key targets in the treatment of neuropsychiatric disorders. nih.govnih.gov In the development of analogs of the atypical antipsychotic aripiprazole, replacing a dichlorophenyl group with an N-2-(2-fluoroethoxy)phenyl group produced a compound with high affinity for the D2 dopamine receptor subtype (K_i < 0.3 nM) and over 50-fold selectivity for D2 versus D3 receptors. nih.gov

Further research into selective D3 dopamine receptor ligands identified several N-(2-fluoroethoxy)piperazine analogues with high D3 affinity and significant selectivity over D2 receptors. nih.gov For instance, replacing a methoxy (B1213986) group with a 2-fluoroethoxy group—a common strategy for creating potential ¹⁸F-labeled PET radiotracers—resulted in compounds with slightly increased D3 binding affinity. nih.gov One such compound, 14a (an indolyl carboxylic acid amide), displayed a K_i value of 0.18 nM for the D3 receptor and an 87-fold selectivity over the D2 receptor. nih.gov These studies demonstrate that the 2-fluoroethoxy moiety is a key component for achieving high affinity and modulating selectivity at dopamine receptor subtypes. nih.govnih.govnih.gov

CompoundTarget ReceptorBinding Affinity (K_i)Selectivity (D2 vs. D3 or D3 vs. D2)Reference
Compound 7 (Aripiprazole Analog)D2<0.3 nM>50-fold for D2 vs. D3 nih.gov
Compound 20e (Fluorinated Analogue)D30.17 nM163-fold for D3 vs. D2 nih.gov
Compound 14a (Indolyl Carboxylic Amide)D30.18 nM87-fold for D3 vs. D2 nih.gov
Compound 14b (Indolyl Carboxylic Amide)D30.4 nM60-fold for D3 vs. D2 nih.gov

The 2-fluoroethoxy group has been successfully incorporated into enzyme inhibitors, notably those targeting acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission and a target in Alzheimer's disease and for countering nerve agent poisoning. nih.govacs.orgnih.gov Researchers designed a novel β-fluoroethoxy organophosphate as a potent inhibitor of rat brain AChE. nih.govacs.org This compound demonstrated a high in vitro concentration-dependent inhibition rate constant (k_i) of 6.11 ± 0.25 × 10⁶ M⁻¹ min⁻¹, making it only 26-fold less potent than the powerful inhibitor paraoxon. nih.govacs.org The design leveraged the fact that the ethoxy group is not lost during the inhibition mechanism, making it a suitable position for modification with substituents like the β-fluoroethoxy group. nih.govacs.org This work led to the development of a fluorine-18 (B77423) radiolabeled version for PET imaging, demonstrating that the fluoroethoxy moiety is compatible with potent enzyme inhibition and can serve as a handle for radiolabeling. nih.govnih.govdntb.gov.ua

In the search for new treatments for malaria, the 2-fluoroethoxy functional group has been explored in the design of antiplasmodial agents. mdpi.comnih.gov A study involving the synthesis of two series of chalcones, one with a 2,2,2-trifluoroethoxy group and another with a 2-fluoroethoxy group, tested their in vitro activity against Plasmodium falciparum. mdpi.comnih.gov The position of the fluoroalkoxy group on the chalcone's 1-phenyl ring was found to be a key determinant of activity. mdpi.com Compounds with the substituent at the ortho-position displayed enhanced antiplasmodial effects compared to those with meta- or para-substitution. mdpi.comnih.gov Notably, the 2-fluoroethoxy chalcones were generally more effective at inhibiting parasite growth than their trifluoro analogues, highlighting the subtle but significant role of the degree of fluorination in modulating biological activity. mdpi.comnih.gov

Compound ClassKey Structural FeatureBiological ActivityReference
Fluoroethoxy ChalconesOrtho-substituted 2-fluoroethoxy group on 1-phenyl ringEnhanced antiplasmodial activity against P. falciparum mdpi.comnih.gov
Trifluoroethoxy ChalconesOrtho-substituted 2,2,2-trifluoroethoxy group on 1-phenyl ringShowed antiplasmodial activity, but generally less potent than monofluoroethoxy analogs mdpi.comnih.gov
Fluoroethoxy ChalconesMeta- or Para-substituted groups on 1-phenyl ringWeak antiplasmodial activity mdpi.comnih.gov

Development of Enzyme Inhibitors Incorporating Fluoroethoxy Functionalities (e.g., Acetylcholinesterase)

Radiotracer Design and Molecular Imaging with 2-(2-Fluoroethoxy)ethanol Moieties

The ability to incorporate fluorine-18 ([¹⁸F]), a positron-emitting isotope with a convenient half-life, makes the this compound group highly valuable for the development of Positron Emission Tomography (PET) radiotracers. These tracers allow for the non-invasive, in vivo imaging and quantification of biological targets, which is crucial for diagnosing and understanding neurodegenerative diseases.

β-Amyloid Plaque Imaging: The accumulation of β-amyloid (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease. springermedizin.de Several PET tracers incorporating a fluoroethoxy or fluoroethoxy-ethoxy-ethoxy chain have been developed to visualize these plaques in the living brain. researchgate.netresearchgate.netnih.gov One of the most prominent examples is [¹⁸F]AV-45 (florbetapir), which uses a 2-(2-(2-fluoroethoxy)ethoxy)ethoxy pyridine (B92270) structure. springermedizin.denih.gov This tracer binds specifically to fibrillar Aβ and possesses favorable pharmacokinetic properties, including excellent initial brain penetration and rapid washout from healthy tissue, which are highly desirable for generating high-contrast images of Aβ plaques. researchgate.netnih.gov The development of such agents provides a valuable tool for the early diagnosis of Alzheimer's disease and for monitoring the efficacy of anti-amyloid therapies. springermedizin.deresearchgate.net

Mitochondrial Complex I Imaging: Dysfunction of the mitochondrial respiratory chain, particularly Mitochondrial Complex I (MC-I), is linked to the pathology of neurodegenerative disorders like Parkinson's and Alzheimer's disease. frontiersin.orgresearchgate.net To study this in vivo, researchers developed [¹⁸F]BCPP-EF (2-tert-butyl-4-chloro-5-{6-[2-(2-[¹⁸F]fluoroethoxy)-ethoxy]-pyridin-3-ylmethoxy}-2H-pyridazin-3-one), a specific PET radiotracer for MC-I. frontiersin.orgsnmjournals.org This tracer binds with high affinity to MC-I, enabling the quantitative imaging of the enzyme's activity and distribution in the brain. researchgate.netresearchgate.net Studies have shown that [¹⁸F]BCPP-EF is sensitive enough to detect reduced MC-I activity in animal models of neurodegeneration, making it a promising tool for understanding disease mechanisms and evaluating potential neuroprotective treatments. snmjournals.orgresearchgate.net

Radiotracer NameTargetDisease ApplicationKey Structural MoietyReference
[¹⁸F]AV-45 (Florbetapir)β-Amyloid PlaquesAlzheimer's Disease(E)-4-(2-(6-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)pyridine-3-yl)vinyl)-N-methyl benzenamine springermedizin.denih.gov
[¹⁸F]BCPP-EFMitochondrial Complex I (MC-I)Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's)2-tert-butyl-4-chloro-5-{6-[2-(2[¹⁸F]fluoroethoxy)-ethoxy]-pyridin-3-ylmethoxy}-2H-pyridazin-3-one frontiersin.orgsnmjournals.orgresearchgate.net
[¹⁸F]2 (Styrylpyridine derivative)β-Amyloid PlaquesAlzheimer's Disease(E)-2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)-5-(4-dimethylaminostyryl)-pyridine researchgate.net

In Vivo Stability, Metabolic Defluorination, and Implications for Radiotracer Pharmacokinetics

The utility of a fluorinated radiotracer is critically dependent on the stability of the carbon-fluorine (C-F) bond in vivo. Premature cleavage of this bond, known as metabolic defluorination, releases free [¹⁸F]fluoride, which is then sequestered by bone tissue. This process compromises the integrity of positron emission tomography (PET) imaging by creating a high background signal in the skeleton, obscuring the specific signal from the target tissue and complicating pharmacokinetic analysis. The 2-(2-fluoroethoxy)ethyl group has been extensively investigated as a prosthetic group for ¹⁸F-radiolabeling due to its notable resistance to such metabolic breakdown.

The position of the fluorine atom within the alkoxy chain is crucial for metabolic stability. Studies comparing 2-[¹⁸F]fluoroethanol with its homolog 3-[¹⁸F]fluoropropanol revealed significant differences in their metabolic fate. While tracers derived from 2-[¹⁸F]fluoroethanol were relatively stable, those using 3-[¹⁸F]fluoropropanol resulted in massive in vivo defluorination, with bone uptake reaching 31.3 ± 9.57% of the injected dose per gram (%ID/g) at one hour post-injection. researchgate.net This highlights the superior stability of the 2-fluoroethoxy configuration for radiotracer design. The stability of the 2-fluoroethoxy group ensures that the pharmacokinetic profile observed is that of the intact radiotracer rather than its free fluoride (B91410) metabolite, which is essential for accurate quantitative imaging. acs.orgresearchgate.net

Table 1: Research Findings on the In Vivo Metabolic Stability of 2-Fluoroethoxy Groups

Radiotracer/Compound Key Observation Implication for Stability
[¹⁸F]2 (difluoroboron-curcumin derivative) Low bone uptake in mice. nih.gov High resistance to metabolic defluorination. nih.gov
[¹⁸F]4 (β-fluoroethoxy organophosphate) Low level of bone uptake over time in rats. acs.org Little in vivo metabolic defluorination. acs.org
2-[¹⁸F]Fluoroethanol ([¹⁸F]FEtOH) High initial radioactivity in organs with very slow clearance. researchgate.net Used as a stable precursor, but its own biodistribution can create high background. researchgate.net
3-[¹⁸F]Fluoropropanol ([¹⁸F]FPrOH) Massive in vivo defluorination (31.3 ± 9.57%ID/g in bone at 1h). researchgate.net Highlights the superior stability of the 2-fluoroethoxy position compared to the 3-fluoropropoxy homologue. researchgate.net

Brain Penetration and General Pharmacokinetic Considerations for Radiopharmaceuticals

For radiopharmaceuticals targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a primary requirement. scispace.com The pharmacokinetic profile, including the rate of brain uptake and subsequent washout from non-target regions, dictates the quality of the resulting image and the feasibility of quantifying receptor density or enzyme activity. nih.gov The this compound moiety and its derivatives are frequently incorporated into CNS-targeted radiotracers to favorably modulate these properties.

Radioligands designed for brain imaging must possess optimal lipophilicity, typically with measured log P values between 1.0 and 3.5, to facilitate passive diffusion across the BBB. nih.gov The 2-fluoroethoxy group, often as part of a larger polyethylene (B3416737) glycol (PEG)-like chain, helps to achieve this balance. nih.gov These groups can improve the bioavailability of radioligands, a strategy that has been successfully applied to tracers for imaging β-amyloid plaques. nih.gov For example, the ¹⁸F-labeled difluoroboron-curcumin derivative [¹⁸F]2, which includes a 2-(2-fluoroethoxy)ethoxy group, had a measured log P value of 2.58, suggesting favorable brain permeability. nih.gov

Table 2: Brain Penetration and Pharmacokinetic Data for 2-Fluoroethoxy-Containing Radiotracers

Radiotracer Brain Uptake Characteristics General Pharmacokinetic Observations
[¹⁸F]2 (difluoroboron-curcumin derivative) Poor initial brain uptake in normal mice, which increased over time. nih.gov Suboptimal for a brain imaging radioligand, which should have high initial uptake and fast washout. nih.gov
[¹⁸F]4 (β-fluoroethoxy organophosphate) Fast brain uptake (5-10 min post-injection); significant signals (≥2.0 SUV) in regions of interest. acs.org Readily penetrates the brain and distributes to target-rich regions. acs.org
2-[¹⁸F]Fluoroethanol ([¹⁸F]FEtOH) Able to cross the blood-brain barrier. researchgate.net Its presence as a potential metabolite can contribute to brain radioactivity, complicating analysis of the parent tracer. researchgate.net

Role in Advanced Materials Science and Polymer Chemistry

Building Block for Tailored Fluorinated Polymers and Copolymers

In materials science, this compound serves as a valuable fluorinated building block, or synthon, for the synthesis of specialized polymers and copolymers. google.com Its bifunctional nature, possessing a reactive hydroxyl (-OH) group and a fluorinated tail (F-CH₂CH₂-O-), makes it an ideal monomer for incorporation into polymer chains via esterification or etherification reactions.

The inclusion of the fluoroethoxy moiety imparts unique and desirable properties to the resulting macromolecule. Fluorinated segments are known to lower the surface energy of a material, leading to enhanced hydrophobicity and oleophobicity. They also contribute to increased thermal stability and chemical resistance. By copolymerizing this compound with other monomers, chemists can precisely tailor the properties of the final material. This strategy is employed in the creation of advanced fluoropolymers and fluoroelastomers. ontosight.ai For instance, partially-fluorinated esters, which can be prepared from hydrocarbon alcohols like this compound, are key intermediates in liquid-phase fluorination processes used to manufacture perfluorinated building blocks for high-performance materials. researchgate.net

Investigation of this compound as a Specialty Solvent in Chemical Processes

The unique molecular structure of this compound suggests its potential for use as a specialty solvent in various chemical processes. solubilityofthings.com The molecule contains both polar functional groups (ether linkages and a terminal alcohol) and a fluorinated segment. This combination can result in unique solvency characteristics, differing from conventional hydrocarbon or perfluorinated solvents. The presence of fluorine can increase the stability of the solvent molecule itself. solubilityofthings.com

While extensive studies on this compound as a bulk solvent are not widely documented, its properties can be contextualized by comparison to other fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE). TFE is a well-known specialized solvent used to effectively conduct certain organic reactions, such as the oxidation of sulfur compounds. wikipedia.org Its strong hydrogen-bonding capabilities and high polarity, influenced by the electronegative trifluoromethyl group, allow it to stabilize specific molecular conformations, such as alpha-helices in peptides. wikipedia.org Similarly, the fluoroethoxy group in this compound is expected to influence its hydrogen-bonding network and polarity, potentially making it a useful medium for specific reactions or for dissolving fluorinated compounds that have limited solubility in common organic solvents. solubilityofthings.com The investigation into such "green" or sustainable solvents is a growing area of interest aimed at reducing the environmental impact of chemical processes. text2fa.ir

Contributions to Agrochemical Research and Development

In the field of agrochemical research, this compound and related structures function as important intermediates in the synthesis of new active ingredients. ontosight.aiontosight.ai The strategic incorporation of fluorine atoms or fluoroalkyl groups into a molecule is a well-established method for enhancing the efficacy and modifying the physicochemical properties of pesticides and herbicides. Compounds containing fluoroalkyl moieties often exhibit interesting biological activities, making them attractive candidates for agrochemical applications. solubilityofthings.com

The fluoroethoxy group can be introduced into a larger, more complex molecule to fine-tune properties such as lipophilicity, metabolic stability, and binding affinity to the biological target. These modifications can lead to increased potency, better selectivity, or an improved environmental profile. An example from the literature includes the synthesis of 2-phenyl-(1,1,2,2-tetrafluoroethoxy)benzoylureas, a class of compounds investigated for their biological responses as potential insect growth regulators. acs.org The use of this compound as a starting material or intermediate provides a straightforward route to introduce this valuable functional group into novel agrochemical candidates. ontosight.aiontosight.ai

Structure Activity and Structure Property Relationships of 2 2 Fluoroethoxy Ethanol

Impact of Fluorine Substitution on Molecular Reactivity, Stability, and Conformation

The substitution of a hydrogen atom with a fluorine atom in the ethoxy group of 2-ethoxyethanol (B86334) to form 2-(2-fluoroethoxy)ethanol has significant implications for the molecule's reactivity, stability, and conformational preferences. Fluorine is the most electronegative element, and its presence introduces strong inductive effects and alters steric and electronic properties.

Reactivity: The electron-withdrawing nature of the fluorine atom in this compound decreases the electron density on the adjacent carbon and oxygen atoms. This can influence the reactivity of the molecule in several ways. For instance, the nucleophilicity of the ether oxygen is reduced compared to its non-fluorinated analog. Conversely, the acidity of the terminal hydroxyl proton may be slightly increased. In reactions where the ether linkage is cleaved, the presence of fluorine can stabilize transition states and influence reaction pathways. For example, in acidic conditions, the ether bond may be more resistant to cleavage due to the deactivating effect of the fluorine atom.

Comparative Analysis with Non-Fluorinated and Other Fluoroalkylated Analogs

To understand the unique properties of this compound, it is instructive to compare it with its non-fluorinated counterpart, 2-ethoxyethanol, and other related fluoroalkylated compounds.

PropertyThis compound2-Ethoxyethanol2,2,2-Trifluoroethanol (B45653)
Molecular Formula C4H9FO2C4H10O2 wikipedia.orgC2H3F3O
Molar Mass 108.11 g/mol 90.12 g/mol wikipedia.org100.04 g/mol
Boiling Point Not readily available135 °C wikipedia.org74-77 °C
Solubility in Water SolubleMiscible wikipedia.orgMiscible
Key Structural Difference Single fluorine atom on the terminal ethoxy groupNo fluorine atomsThree fluorine atoms on the terminal carbon

Table 1: Comparative Properties of this compound and its Analogs

2-Ethoxyethanol: The most direct comparison is with 2-ethoxyethanol. The primary difference is the substitution of a single hydrogen with a fluorine atom. This seemingly minor change leads to significant differences in properties. The introduction of fluorine increases the molecular weight and is expected to alter the boiling point and vapor pressure. The high polarity of the C-F bond in this compound likely increases its dipole moment compared to 2-ethoxyethanol, which can affect its solvent properties and intermolecular interactions.

Other Fluoroalkylated Analogs: Comparing this compound with more heavily fluorinated analogs, such as those containing a trifluoroethoxy group, highlights the dose-dependent effect of fluorine substitution. Research on chalcone (B49325) derivatives has shown that monofluoroethoxy derivatives can exhibit different biological activities compared to their trifluoroethoxy counterparts. mdpi.com The degree of fluorination can significantly impact properties like acidity, lipophilicity, and metabolic stability. For instance, increasing the number of fluorine atoms generally increases the acidity of nearby protons and can drastically alter the electronic profile of the molecule. This tunable nature of fluorination is a key tool in medicinal chemistry and materials science. mdpi.com

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models for Fluoroethoxy Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. conicet.gov.arnih.gov These models are invaluable tools in drug discovery, toxicology, and materials science for screening new compounds and optimizing their properties. researchgate.net

For fluoroethoxy compounds like this compound, QSAR/QSPR models can be developed to predict a range of endpoints. The development of such models typically involves several key steps:

Data Set Compilation: A diverse set of fluoroethoxy compounds with experimentally determined activities or properties is required.

Molecular Descriptor Calculation: A wide range of numerical descriptors that encode the structural and physicochemical features of the molecules are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to establish a mathematical relationship between the molecular descriptors and the activity/property of interest.

Model Validation: The predictive power and robustness of the developed model are rigorously assessed using various validation techniques.

The unique properties conferred by the fluoroethoxy group, such as altered lipophilicity, polarity, and metabolic stability, would be captured by specific molecular descriptors in a QSAR/QSPR model. For example, descriptors related to electronegativity, polar surface area, and specific quantum chemical parameters would be crucial for accurately modeling the behavior of these compounds.

While specific QSAR/QSPR models for this compound are not widely reported in the public domain, the principles of QSAR/QSPR are routinely applied to fluorinated compounds in various research areas. acs.orgrsc.org For instance, in the development of new radiotracers for PET imaging, QSAR principles guide the design of molecules with optimal brain kinetics and binding affinity. beilstein-journals.org The development of robust QSAR/QSPR models for fluoroethoxy compounds would be a valuable asset for accelerating the discovery and design of new molecules with desired properties.

Q & A

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 2-(2-Fluoroethoxy)ethanol in laboratory settings?

Answer :

  • Engineering Controls : Use local exhaust ventilation or sealed systems to minimize airborne exposure. Safety showers and eyewash stations must be accessible .
  • PPE : Wear chemical-resistant gloves (e.g., nitrile), gas masks for organic vapors, protective goggles, and long-sleeved lab coats. Respiratory protection is mandatory if ventilation is insufficient .
  • Exposure Limits : While occupational exposure limits are not explicitly established for this compound, follow ALARA (As Low As Reasonably Achievable) principles. Regular medical monitoring for ocular/skin irritation is advised .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer :

  • Etherification : React 2-fluoroethanol with ethylene oxide under basic conditions (e.g., NaOH) to form the ethoxy linkage. Purification via fractional distillation is critical .
  • Halogen Exchange : Substitute chlorine in 2-(2-chloroethoxy)ethanol with fluorine using KF or AgF in polar aprotic solvents (e.g., DMF). Monitor reaction progress via GC-MS .
  • Quality Control : Confirm purity using NMR (¹H/¹⁹F) and FTIR to verify fluorine incorporation and absence of unreacted intermediates .

Q. How can researchers accurately measure the thermodynamic properties (e.g., boiling point, enthalpy of vaporization) of this compound?

Answer :

  • Boiling Point : Use a calibrated ebulliometer under reduced pressure to avoid thermal decomposition. Cross-validate with gas chromatography retention indices .
  • Enthalpy of Vaporization (ΔvapH) : Apply the Clausius-Clapeyron equation using vapor pressure data from static or dynamic methods (e.g., transpiration technique) .
  • Critical Parameters : Reference NIST Standard Reference Data for validated thermochemical datasets .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicological data for this compound across studies?

Answer :

  • Data Reconciliation : Compare experimental models (e.g., in vitro vs. in vivo) and exposure durations. For example, acute toxicity in rodents may not extrapolate to chronic human exposure .
  • Metabolite Analysis : Quantify urinary metabolites (e.g., fluoroacetic acid) using LC-MS to correlate internal dose with observed hepatotoxicity .
  • Confounding Factors : Control for impurities (e.g., residual halogenated byproducts) in toxicity assays, as these may skew results .

Q. What methodological considerations are critical when designing experiments to assess the metabolic stability of this compound derivatives in biomedical imaging?

Answer :

  • Radiolabeling : Incorporate ¹⁸F isotopes via nucleophilic substitution for PET imaging. Optimize specific activity using anhydrous K²⁸F and cryptands .
  • In Vivo Stability : Track radiolabeled metabolites in plasma via radio-HPLC. Compare pharmacokinetics in healthy vs. disease models (e.g., atherosclerosis) .
  • Structure-Activity Relationship (SAR) : Modify the ethylene glycol chain length to balance lipophilicity and renal clearance. Use logP measurements and molecular docking .

Q. How can researchers optimize solvent systems for this compound in polymer synthesis while minimizing side reactions?

Answer :

  • Solvent Compatibility : Test solubility in aprotic solvents (e.g., THF, DCM) to prevent ether cleavage. Avoid protic solvents that may induce hydrolysis .
  • Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates during polycondensation. Monitor reaction exotherms to prevent runaway polymerization .
  • Side Reaction Mitigation : Add radical inhibitors (e.g., BHT) to suppress peroxidation, especially in oxygen-sensitive reactions .

Q. What analytical techniques are most effective for characterizing degradation products of this compound under oxidative conditions?

Answer :

  • GC-MS : Identify volatile degradation products (e.g., fluoroacetaldehyde) using headspace sampling and electron ionization .
  • High-Resolution LC-MS/MS : Detect non-volatile oxidation byproducts (e.g., fluorinated carboxylic acids) with reverse-phase columns and negative-ion mode .
  • NMR Spectroscopy : Use ¹⁹F NMR to track fluorine-containing intermediates and assess degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.